Ranalexin

Descripción general

Descripción

Ranalexin is a potent antimicrobial peptide derived from the skin of the American bullfrog, Rana catesbeiana. This peptide exhibits strong antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. It is part of the innate immune system of amphibians, providing a natural defense mechanism against microbial infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The mature antimicrobial peptide ranalexin can be chemically synthesized using solid-phase peptide synthesis techniques. The coding sequence for this compound is often optimized for expression in Escherichia coli. The gene is cloned into an expression vector, such as pET32c (+), to produce a thioredoxin-ranalexin fusion protein. This fusion protein is then expressed in Escherichia coli BL21 (DE3) cells under optimized conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli. The fusion protein is purified through affinity chromatography, and the this compound peptide is cleaved from the fusion partner using specific proteases. The final product is obtained after further purification steps, ensuring high purity and biological activity .

Análisis De Reacciones Químicas

Types of Reactions: Ranalexin primarily undergoes interactions with microbial cell membranes. It does not participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through electrostatic interactions with negatively charged phospholipids in microbial membranes .

Common Reagents and Conditions: The synthesis of this compound involves standard reagents used in peptide synthesis, such as protected amino acids, coupling agents, and cleavage reagents. The expression and purification processes require reagents like isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction, and affinity chromatography resins for purification .

Major Products Formed: The primary product of interest is the biologically active this compound peptide. During synthesis and expression, intermediate products like the fusion protein are also formed, which are subsequently processed to yield the final active peptide .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Ranalexin exhibits potent antimicrobial activity against various pathogens, particularly Gram-positive bacteria. Research has demonstrated that this compound is effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In a study evaluating its efficacy in combination with lysostaphin, this compound significantly reduced MRSA levels in wound infections compared to untreated controls and individual treatments . The peptide's mechanism involves disrupting bacterial membranes, leading to cell lysis.

Combination Therapies

The synergistic effects of this compound when combined with other antimicrobial agents have been a focal point of research. For instance, when used alongside lysostaphin, this compound enhanced antibacterial effectiveness, demonstrating a reduction of approximately 3.5 log10 colony-forming units (CFU) in infected wounds . This combination therapy is particularly promising for treating infections caused by resistant strains, suggesting that this compound could be integrated into wound dressings or topical applications.

Efficacy Against MRSA

In vivo studies on rabbits and mice have shown that this compound combined with lysostaphin is more effective than either agent alone in reducing MRSA infections. In a rabbit model, the combination treatment resulted in a significant decrease in viable MRSA counts from infected wounds . Similarly, in a mouse model of systemic infection, the combination reduced MRSA burden in kidneys by about 1 log10 CFU/g compared to untreated controls .

Antimicrobial Activity Against Other Pathogens

This compound has also been shown to possess antimicrobial activity against Streptococcus pneumoniae and Rhodococcus equi. A study indicated that this compound and nisin demonstrated rapid bactericidal effects against R. equi, highlighting its potential application in veterinary medicine as well .

Potential Clinical Applications

Given its non-toxic profile at effective concentrations and its ability to enhance the efficacy of established treatments, this compound holds promise for clinical applications:

- Wound Dressings : Incorporating this compound into wound dressings could provide a dual-action approach to prevent and treat infections caused by resistant bacteria.

- Topical Treatments : As an alternative therapy for skin infections, this compound could be formulated into creams or gels for direct application.

- Combination Drug Development : The peptide's synergy with other antimicrobials opens pathways for developing new combination therapies aimed at resistant strains.

Summary Table of this compound Applications

Mecanismo De Acción

Ranalexin exerts its antimicrobial effects by interacting with the microbial cell membrane. The peptide binds to the negatively charged phospholipids in the membrane, leading to the formation of pores or disruptions in the membrane structure. This results in leakage of cellular contents and ultimately cell death. The peptide’s cationic nature and amphipathic structure are crucial for its membrane-targeting activity .

Comparación Con Compuestos Similares

Magainin: Another antimicrobial peptide from amphibians with similar membrane-disrupting activity.

LL-37: A human antimicrobial peptide with broad-spectrum activity.

Danalexin: A derivative of ranalexin with improved pharmacokinetics and retention in the body.

Uniqueness of this compound: this compound stands out due to its strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its rapid action and ability to disrupt microbial membranes make it a valuable candidate for developing new antimicrobial therapies .

Actividad Biológica

Ranalexin, a 20-residue antimicrobial peptide (AMP) derived from the skin of the American bullfrog (Rana catesbeiana), has garnered significant attention for its potent biological activity against various bacterial pathogens. This article provides a comprehensive overview of this compound's biological properties, including its antimicrobial efficacy, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

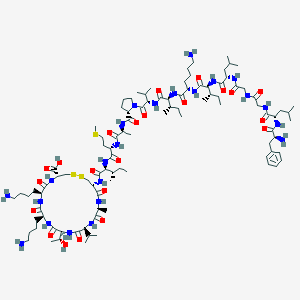

This compound's structure is characterized by two cysteine residues linked by a disulfide bridge, which contributes to its stability and function. The peptide exhibits an alpha-helical conformation in certain environments, which is crucial for its interaction with bacterial membranes. The mechanism of action primarily involves disruption of bacterial cell membranes, leading to cell lysis and death.

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Length | 20 amino acids |

| Disulfide Bridges | 1 (between Cys14 and Cys20) |

| Structural Conformation | Alpha-helical in specific solvents |

| Source | Skin of Rana catesbeiana |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it exhibits minimum inhibitory concentrations (MICs) as low as 2 mg/L against resistant strains.

Case Study: Efficacy Against MRSA

In a study examining the efficacy of this compound in combination with lysostaphin against methicillin-resistant Staphylococcus aureus (MRSA), the combination treatment significantly reduced bacterial load in wound infections compared to either agent alone. The results indicated a reduction of approximately 3.5 log10 colony-forming units (CFU) in infected wounds when treated with the combination, highlighting this compound's potential as part of a synergistic antimicrobial strategy .

Time-Kill Kinetics

Time-kill studies have illustrated that this compound exhibits rapid bactericidal activity. For instance, at concentrations of 4× MIC, both this compound and its derivative danalexin were able to eliminate viable bacteria within 30 minutes against S. aureus and E. coli strains, outperforming traditional antibiotics like cefuroxime .

Table 2: Time-Kill Kinetics of this compound

| Bacterial Strain | Concentration (× MIC) | Time to Eliminate Viable Bacteria |

|---|---|---|

| S. aureus ATCC 25923 | 4 | 30 minutes |

| E. coli ATCC 25922 | 4 | 30 minutes |

| Cefuroxime | - | 8-12 hours |

Pharmacokinetics

Pharmacokinetic studies using positron emission tomography (PET) have revealed that this compound is rapidly cleared from circulation via renal pathways within one hour post-injection. In contrast, modified lipopeptide derivatives show prolonged circulation times and altered accumulation profiles, indicating potential for enhanced therapeutic applications .

Toxicity and Safety Profile

While this compound exhibits potent antimicrobial properties, it also presents some cytotoxicity towards human cells at higher concentrations. Studies indicate that cytotoxic effects are concentration-dependent, with IC50 values ranging from approximately 12.74 to 108.10 µg/mL depending on the fatty acid chain length attached to the peptide . Importantly, when combined with lysostaphin, the toxicity profile improves significantly without compromising antibacterial efficacy.

Propiedades

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOITZIGPJTCMQ-KCXFZFQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H167N23O22S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165963 | |

| Record name | Ranalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2103.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155761-99-2 | |

| Record name | Ranalexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.